
1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one is an organic compound characterized by the presence of a trifluoromethoxy group, a phenyl ring, and a fluoro substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one typically involves the introduction of the trifluoromethoxy group into the molecular structure. This can be achieved through various methods, including:
Aromatic coupling reactions: These reactions involve the coupling of aromatic compounds with trifluoromethylating agents under specific conditions.
Radical trifluoromethylation: This method uses radical initiators to introduce the trifluoromethoxy group.
Nucleophilic and electrophilic trifluoromethylation:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one can be compared with other similar compounds, such as:
These compounds share structural similarities but may differ in their chemical properties and applications
Propriétés
Numéro CAS |
61153-50-2 |
|---|---|
Formule moléculaire |
C10H8F4O2 |
Poids moléculaire |
236.16 g/mol |
Nom IUPAC |
1-fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one |
InChI |
InChI=1S/C10H8F4O2/c11-9(16-10(12,13)14)8(15)6-7-4-2-1-3-5-7/h1-5,9H,6H2 |
Clé InChI |
NYRHVHJWDLZHKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C(OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




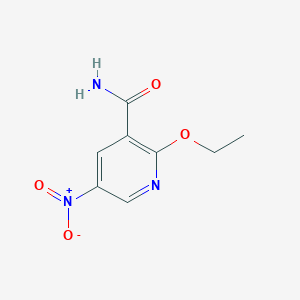
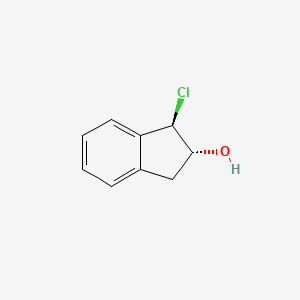

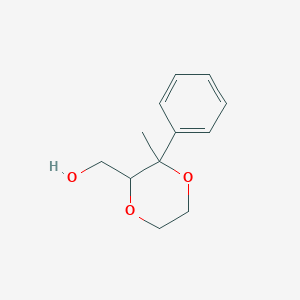

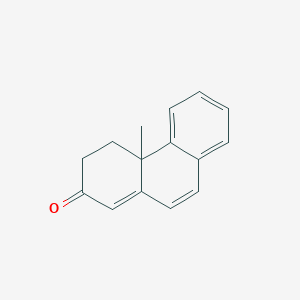
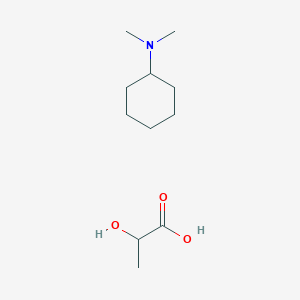
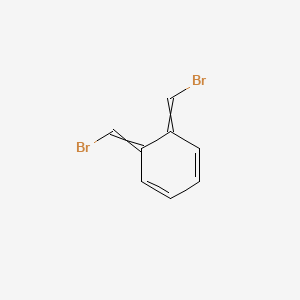
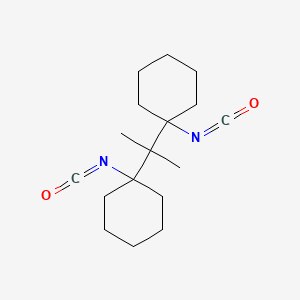
![[2-(3-Butoxyphenyl)ethyl]carbamyl chloride](/img/structure/B14600324.png)

![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
